Berdoxam

Vue d'ensemble

Description

BERDOXAM : est un nouveau composé principalement utilisé dans le domaine de l'immuno-oncologie. Il s'agit d'un minibody radiomarqué qui se lie au récepteur CD8 sur les cellules T humaines, permettant une imagerie quantitative et non invasive des cellules CD8+ chez les patients. Ce composé est particulièrement important dans le contexte du traitement du cancer, car il permet de visualiser et de quantifier les cellules T CD8+ infiltrantes tumorales, qui sont cruciales pour la réponse immunitaire contre les tumeurs .

Applications De Recherche Scientifique

Chemistry: In chemistry, BERDOXAM is used as a radiotracer for studying the biodistribution and pharmacokinetics of CD8+ cells. It provides valuable insights into the behavior of these cells in various physiological and pathological conditions .

Biology: In biology, this compound is employed to visualize and quantify CD8+ T cells in vivo. This is particularly useful in immunological studies, where understanding the distribution and dynamics of these cells is crucial .

Medicine: In medicine, this compound is used in the diagnosis and monitoring of cancer. It helps assess the immune response to tumors and predict the efficacy of immunotherapies. This compound is also being investigated for its potential in guiding patient management and optimizing treatment strategies .

Industry: In the pharmaceutical industry, this compound is used in clinical trials to evaluate the effectiveness of new immunotherapies. It provides a non-invasive method for monitoring the immune response and helps identify potential biomarkers for treatment response .

Mécanisme D'action

Target of Action

Berdoxam, also known as p-SCN-Bn-deferoxamine or Unii-tmk6ND3qjh, primarily targets the CD8 receptor on human T cells . CD8+ T cells are the most powerful effectors in immune responses in infection, cancer, and autoimmunity, including transplant rejection .

Mode of Action

This compound is an 80-kD anti-CD8 minibody with high affinity to the CD8 glycoprotein . It binds to the CD8 receptor on human T cells , enabling quantitative, non-invasive PET imaging of CD8+ cells in patients . This interaction allows for the tracking of CD8+ T cells, providing a systemic and local view of the tumor microenvironment .

Biochemical Pathways

The binding of this compound to CD8+ T cells influences the distribution of these cells, affecting various biochemical pathways. The compound has been used in various trials to understand the immune response and memory in patients with different conditions . It has been particularly useful in oncology, where it has helped in understanding the tumor and its microenvironment .

Pharmacokinetics

This compound is administered as an infusion at a fixed dose of 37 MBq (1.5 mg protein), and PET/CT scans are performed 24 hours post-infusion . The tracer uptake is detected in CD8 rich tissues (e.g., spleen, bone marrow, lymph nodes) and clearance organs (liver, kidney, intestine) . No difference in serum clearance of this compound was observed between baseline and on-treatment infusions .

Result of Action

The binding of this compound to CD8+ T cells allows for the visualization of these cells, providing valuable information about the immune status of a patient . This can help measure the efficacy of immunotherapies and predict patient outcomes . In oncology, it has been used to correlate the PET signal with radiologic and pathologic response to a range of treatments .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the distribution of CD8+ T cells can change over time, which can be captured through dynamic scans immediately after administration as well as delayed imaging . The compound has been used in various clinical contexts, administration and acquisitions methods, post-processing analyses, dosimetry, as well as clinical use cases and indications .

Analyse Biochimique

Biochemical Properties

Unii-tmk6ND3qjh plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with E3 ubiquitin ligase HECTD1, which is involved in the ubiquitin-proteasome system . The nature of these interactions includes binding to specific sites on the enzymes, leading to either activation or inhibition of their activity. This interaction is crucial for regulating protein degradation and maintaining cellular homeostasis.

Cellular Effects

Unii-tmk6ND3qjh influences various cellular processes and functions. It has been shown to affect cell proliferation by modulating the activity of mitotic cyclins through the ubiquitin-proteasome system . Additionally, it impacts cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with HECTD1 affects the spindle assembly checkpoint, which is essential for proper cell division .

Molecular Mechanism

The molecular mechanism of Unii-tmk6ND3qjh involves its binding interactions with biomolecules. It binds to specific enzymes, such as HECTD1, leading to the formation of ubiquitin chains that signal for protein degradation . This process is vital for regulating the cell cycle and ensuring the timely degradation of mitotic cyclins. Furthermore, Unii-tmk6ND3qjh can influence gene expression by modulating the activity of transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Unii-tmk6ND3qjh have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to Unii-tmk6ND3qjh can lead to sustained changes in cell signaling pathways and gene expression . Additionally, the compound’s stability in various experimental conditions determines its efficacy and reliability in research applications.

Dosage Effects in Animal Models

The effects of Unii-tmk6ND3qjh vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular processes, such as enhanced protein degradation and improved cell cycle regulation . At higher doses, Unii-tmk6ND3qjh can cause toxic or adverse effects, including disruptions in cellular homeostasis and potential cytotoxicity . These dosage-dependent effects are crucial for determining the compound’s therapeutic window and safety profile.

Metabolic Pathways

Unii-tmk6ND3qjh is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s role in the ubiquitin-proteasome system highlights its importance in protein turnover and degradation . Additionally, Unii-tmk6ND3qjh may influence other metabolic pathways by modulating the activity of key enzymes involved in cellular metabolism.

Transport and Distribution

Within cells and tissues, Unii-tmk6ND3qjh is transported and distributed through interactions with specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in various cellular compartments . The transport and distribution of Unii-tmk6ND3qjh are essential for its biological activity and effectiveness in research and therapeutic applications.

Subcellular Localization

The subcellular localization of Unii-tmk6ND3qjh is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For example, the compound may localize to the nucleus, cytoplasm, or other organelles, depending on its interactions with cellular machinery . This localization is crucial for its activity and function, as it determines the specific cellular processes that Unii-tmk6ND3qjh can modulate.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : BERDOXAM est synthétisé en conjuguant un minibody avec le dérivé de la déféroxamine et en le radiomarquant avec du zirconium-89. Le minibody est un fragment de 80 kDa qui n'a pas de domaine Fc fonctionnel, ce qui lui confère une grande affinité pour le récepteur CD8. Le processus de conjugaison implique l'utilisation d'agents de liaison spécifiques et de conditions de réaction contrôlées pour garantir la stabilité et l'efficacité du produit final .

Méthodes de production industrielle : La production industrielle de this compound implique plusieurs étapes, notamment la synthèse du minibody, la conjugaison avec le dérivé de la déféroxamine et le radiomarquage avec du zirconium-89. Le processus de production est effectué dans des installations spécialisées équipées de l'infrastructure nécessaire pour la manipulation des radiopharmaceutiques. Des mesures de contrôle qualité sont mises en œuvre à chaque étape pour garantir la pureté et la puissance du produit final .

Analyse Des Réactions Chimiques

Types de réactions : BERDOXAM subit principalement des réactions de liaison avec le récepteur CD8 sur les cellules T humaines. Cette liaison est très spécifique et n'implique pas de transformations chimiques significatives. La structure du minibody est optimisée pour la perfusion organique et la pharmacocinétique, maximisant le rapport signal/bruit lors de l'imagerie .

Réactifs et conditions usuels : Les principaux réactifs utilisés dans la synthèse de this compound comprennent le minibody, le dérivé de la déféroxamine et le zirconium-89. Les conditions de réaction sont soigneusement contrôlées pour maintenir l'intégrité du minibody et garantir un radiomarquage efficace .

Principaux produits formés : Le principal produit formé à partir de la synthèse de this compound est le conjugué minibody radiomarqué, qui est utilisé pour l'imagerie TEP des cellules CD8+ chez les patients .

Applications de recherche scientifique

Chimie : En chimie, this compound est utilisé comme radiotraceur pour étudier la biodistribution et la pharmacocinétique des cellules CD8+. Il fournit des informations précieuses sur le comportement de ces cellules dans diverses conditions physiologiques et pathologiques .

Biologie : En biologie, this compound est utilisé pour visualiser et quantifier les cellules T CD8+ in vivo. Ceci est particulièrement utile dans les études immunologiques, où la compréhension de la distribution et de la dynamique de ces cellules est cruciale .

Médecine : En médecine, this compound est utilisé dans le diagnostic et la surveillance du cancer. Il permet d'évaluer la réponse immunitaire aux tumeurs et de prédire l'efficacité des immunothérapies. Ce composé est également étudié pour son potentiel dans la prise en charge des patients et l'optimisation des stratégies de traitement .

Industrie : Dans l'industrie pharmaceutique, this compound est utilisé dans les essais cliniques pour évaluer l'efficacité des nouvelles immunothérapies. Il fournit une méthode non invasive pour surveiller la réponse immunitaire et aide à identifier des biomarqueurs potentiels de la réponse au traitement .

Mécanisme d'action

This compound exerce ses effets en se liant au récepteur CD8 sur les cellules T humaines. Cette liaison permet la visualisation et la quantification des cellules CD8+ à l'aide de l'imagerie TEP. La structure du minibody est conçue pour optimiser la perfusion organique et la pharmacocinétique, assurant une grande spécificité et des effets hors cible minimes. Le radiomarquage au zirconium-89 fournit une longue demi-vie, ce qui permet des imageries répétées sur plusieurs jours .

Comparaison Avec Des Composés Similaires

Composés similaires :

Zirconium-89 Crefmirlimab Berdoxam : Un autre minibody radiomarqué utilisé pour l'imagerie TEP des cellules CD8+.

Unicité de this compound : this compound est unique par sa grande spécificité pour le récepteur CD8 et sa capacité à fournir une imagerie quantitative et non invasive des cellules CD8+. Ceci en fait un outil précieux dans le domaine de l'immuno-oncologie, où la compréhension de la réponse immunitaire aux tumeurs est essentielle au développement de traitements efficaces .

Propriétés

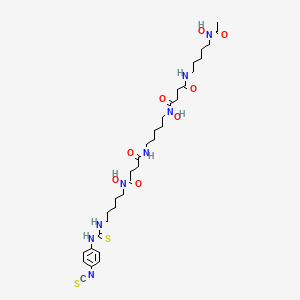

IUPAC Name |

N-[5-[acetyl(hydroxy)amino]pentyl]-N'-hydroxy-N'-[5-[[4-[hydroxy-[5-[(4-isothiocyanatophenyl)carbamothioylamino]pentyl]amino]-4-oxobutanoyl]amino]pentyl]butanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H52N8O8S2/c1-26(42)39(47)22-8-2-5-19-34-29(43)15-17-31(45)40(48)23-9-3-6-20-35-30(44)16-18-32(46)41(49)24-10-4-7-21-36-33(51)38-28-13-11-27(12-14-28)37-25-50/h11-14,47-49H,2-10,15-24H2,1H3,(H,34,43)(H,35,44)(H2,36,38,51) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBAYEVATSBINBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=S)NC1=CC=C(C=C1)N=C=S)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H52N8O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

752.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1222468-90-7 | |

| Record name | Berdoxam [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1222468907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BERDOXAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TMK6ND3QJH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.